2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Description
2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known as FMOC-L-3,4-F2-Me-Bn-OH, is a synthetic amino acid used in scientific research. It is a derivative of the natural amino acid, leucine, and is commonly used in peptide synthesis.
Scientific Research Applications
Catalytic Protodeboronation
Background:: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application:: Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. This breakthrough expands the scope of boron chemistry .
Nucleophilic Fluorination
Background:: Nucleophilic fluorination is essential for introducing fluorine atoms.
Application:: Researchers could explore the nucleophilic fluorination of “EN300-5861755” to create 2-fluorobenzoic acids. These compounds have diverse applications, including in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-6(7(11)8(13)14)5-12-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNXQMHPTARYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
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